molecular formula C22H23N9O4 B11540736 4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-(azepan-1-yl)-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11540736
M. Wt: 477.5 g/mol
InChI Key: TZDMVCWPFBSAHD-HAHDFKILSA-N
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Description

4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the azepane and nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrazone linkage under specific conditions such as refluxing in ethanol with a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions such as:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl groups can be reduced to amines.

    Substitution: The triazine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl groups would yield the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.

    N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Lacks the azepane group.

Uniqueness

The presence of both the azepane and hydrazone linkages in 4-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-6-[(2Z)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE makes it unique compared to its analogs. This unique structure may confer specific properties such as enhanced binding affinity or selectivity in biological systems.

Properties

Molecular Formula

C22H23N9O4

Molecular Weight

477.5 g/mol

IUPAC Name

6-(azepan-1-yl)-4-N-(4-nitrophenyl)-2-N-[(Z)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23N9O4/c32-30(33)18-11-9-17(10-12-18)24-20-25-21(27-22(26-20)29-13-5-1-2-6-14-29)28-23-15-16-7-3-4-8-19(16)31(34)35/h3-4,7-12,15H,1-2,5-6,13-14H2,(H2,24,25,26,27,28)/b23-15-

InChI Key

TZDMVCWPFBSAHD-HAHDFKILSA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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